![molecular formula C29H34IN5O3 B1192491 C-Gboxin](/img/no-structure.png)
C-Gboxin
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Overview
Description
C-Gboxin is a functional Gboxin analogue that is suitable for live-cell ultraviolet crosslink conjugation and click chemistry.
Scientific Research Applications
Erythrocyte-cancer Hybrid Membrane-camouflaged Mesoporous Silica Nanoparticles Loaded with Gboxin for Glioma-targeting Therapy
- Objective : Developing a biomimetic drug delivery system targeting glioblastoma using Gboxin.
- Method : Gboxin-loaded mesoporous silica nanoparticles coated with Red Blood Cell (RBC) membrane for targeted GBM chemotherapy.
- Results : The developed system showed high stability, effective drug retention, and rapid release in tumor cells, demonstrating significant anti-cancer effects in vitro with specific recognition to GBM cells (Jiao et al., 2021).
Gboxin as an Oxidative Phosphorylation Inhibitor that Targets Glioblastoma
- Findings : Gboxin specifically inhibits the growth of primary mouse and human glioblastoma cells by compromising oxygen consumption and targeting mitochondrial oxidative phosphorylation complexes. It shows potential as a therapeutic agent for glioblastoma treatment (Shi et al., 2019).
Chitosan Nano-vehicles for Delivering a New Ag(I)curcuminoid-Gboxin Analog Complex in Cancer and Inflammation Therapy
- Development : A novel anticancer and anti-inflammatory agent based on a curcuminoid-Gboxin analog.
- Results : The synthesized complex showed significant anticancer and anti-inflammatory effects, with chitosan nanoparticles enhancing therapeutic effects and minimizing side impacts (Elbehairi et al., 2020).
properties
Molecular Formula |
C29H34IN5O3 |
---|---|
Molecular Weight |
627.53 |
IUPAC Name |
2-(3-Azido-4-(prop-2-yn-1-yloxy)phenyl)-1-(2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1H-benzo[d]imidazol-3-ium Iodide |
InChI |
InChI=1S/C29H34N5O3.HI/c1-6-15-36-26-14-12-21(17-23(26)31-32-30)29-33(5)24-9-7-8-10-25(24)34(29)18-28(35)37-27-16-20(4)11-13-22(27)19(2)3;/h1,7-10,12,14,17,19-20,22,27H,11,13,15-16,18H2,2-5H3;1H/q+1;/p-1/t20-,22+,27-;/m1./s1 |
InChI Key |
YTJKIKMOISVWNK-UQEVQSNKSA-M |
SMILES |
C[N+]1=C(C2=CC=C(OCC#C)C(N=[N+]=[N-])=C2)N(CC(O[C@H]3[C@H](C(C)C)CC[C@@H](C)C3)=O)C4=CC=CC=C41.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
C-Gboxin; C Gboxin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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